6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, featuring two triazine rings connected by a cyclobutyl group, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is synthesized through a cyclization reaction involving suitable precursors under controlled conditions.
Nucleophilic Substitution: The cyclobutyl intermediate is then reacted with 4,6-diamino-1,3,5-triazine under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes and exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: A simpler triazine derivative with similar biological activities.
4,6-Diamino-1,3,5-triazin-2-yl)guanidine: Known for its antitumor properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: Exhibits unique crystal structures and hydrogen bonding patterns.
Uniqueness
6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine is unique due to its dual triazine rings connected by a cyclobutyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound for research and industrial use.
Properties
CAS No. |
19438-85-8 |
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Molecular Formula |
C10H14N10 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N10/c11-7-15-5(16-8(12)19-7)3-1-2-4(3)6-17-9(13)20-10(14)18-6/h3-4H,1-2H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI Key |
WJMJAVJXAOBTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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